molecular formula C23H28N2O8 B128515 FORMOTEROL FUMARATE

FORMOTEROL FUMARATE

カタログ番号: B128515
分子量: 460.5 g/mol
InChIキー: ZDUPYZMAPCZGJO-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FORMOTEROL FUMARATE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and amino groups, making it a versatile molecule for chemical reactions and applications.

作用機序

Target of Action

Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are found in the bronchial smooth muscle of the airway and play a crucial role in the regulation of bronchodilation .

Mode of Action

As a long-acting beta2-adrenergic receptor agonist (beta2-agonist), this compound acts by binding to the beta2-adrenergic receptors in the bronchial smooth muscle . This binding leads to a series of intracellular events that result in the relaxation and dilation of the airways .

Biochemical Pathways

Upon binding to the beta2-adrenergic receptors, this compound stimulates intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to cyclic AMP, leading to bronchial smooth muscle relaxation .

Pharmacokinetics

This compound is administered as an inhalation solution, acting locally in the lung . It is metabolized in the liver through demethylation and glucuronidation, involving enzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . Approximately 62% of the administered dose is recovered in urine, and 24% is excreted in feces . The elimination half-life of this compound is approximately 10 hours .

Result of Action

The primary result of this compound’s action is bronchodilation . By relaxing the bronchial smooth muscle, it helps to open up the airways, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of other drugs can impact its efficacy. When combined with certain other drugs, this compound can act in both preventing and relieving asthma in adults . Furthermore, the environmental risk of this compound is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.5 x 10^-6 .

生化学分析

Biochemical Properties

Formoterol Fumarate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . The compound interacts with beta2-adrenergic receptors, stimulating intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting on bronchial smooth muscle cells to dilate and relax airways . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with beta2-adrenergic receptors . Upon binding to these receptors, it stimulates the conversion of ATP to cAMP via the activation of the enzyme adenylyl cyclase . This increase in cAMP levels leads to the relaxation of bronchial smooth muscle cells, thereby acting as a bronchodilator .

Temporal Effects in Laboratory Settings

This compound has been observed to have a rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) . This makes it a valuable therapeutic agent in the management of conditions like asthma and COPD .

Metabolic Pathways

This compound is metabolized primarily via direct glucuronidation of the parent drug and via O-demethylation of the parent drug followed by glucuronidation . Several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) are involved in these metabolic pathways .

Transport and Distribution

This compound is typically administered via inhalation, allowing it to act locally in the lung as a bronchodilator

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with beta2-adrenergic receptors located on the cell membrane of bronchial smooth muscle cells

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FORMOTEROL FUMARATE typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common synthetic routes include:

    Aldol Condensation: This reaction is used to form the carbon-carbon double bond in the but-2-enedioic acid moiety.

    Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced through hydroxylation and methoxylation reactions, respectively, using reagents such as hydrogen peroxide and methanol.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality.

化学反応の分析

Types of Reactions

FORMOTEROL FUMARATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbon-carbon double bond can be reduced to form saturated compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Nucleophiles like halides or amines are used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Clinical Applications

1. Asthma Management

  • Combination Therapy : Formoterol is frequently used in conjunction with ICSs for moderate to severe persistent asthma. Studies have shown that this combination significantly improves pulmonary function, reduces symptoms, and decreases reliance on rescue medications .
  • Exercise-Induced Bronchoconstriction (EIB) : As a monotherapy, formoterol effectively prevents EIB, demonstrating its utility in patients with exercise-related asthma symptoms .

2. Chronic Obstructive Pulmonary Disease (COPD)

  • Long-Term Control : Formoterol is utilized as a maintenance therapy in COPD, often in combination with other bronchodilators such as glycopyrrolate. Research indicates that this combination improves lung function and reduces exacerbation rates .
  • Nebulization : Formoterol fumarate solutions are available for nebulization, providing an alternative delivery method for patients unable to use metered-dose inhalers effectively .

Case Studies

Case Study 1: Psychological Effects
A notable case involved a COPD patient who experienced significant depressive symptoms potentially linked to long-term use of a formoterol-containing inhaler. The patient's treatment plan was adjusted to include psychiatric management alongside respiratory care, highlighting the importance of a multidisciplinary approach in managing side effects associated with inhaled therapies .

Case Study 2: Severe Asthma Exacerbation
In another instance, an elderly patient with severe asthma exacerbation was treated with high doses of beclomethasone/formoterol inhaler therapy. The case illustrated the efficacy of formoterol in stabilizing patients during acute exacerbations while maintaining adherence to treatment protocols .

Efficacy Studies

  • Lung Function Improvement : Clinical trials have consistently demonstrated that formoterol improves Forced Expiratory Volume in 1 second (FEV1) significantly compared to placebo and other bronchodilators. A study indicated that doses of 4.5 μg and 9.0 μg resulted in substantial lung function improvements over a 12-hour period post-administration .

Safety Profile

  • Adverse Effects : While generally well-tolerated, formoterol can lead to side effects such as palpitations and tremors, particularly at higher doses. Monitoring for these effects is crucial in long-term management .

Data Tables

Application AreaKey FindingsReferences
Asthma ManagementImproved lung function; reduced symptoms ,
COPD ManagementEnhanced lung function; decreased exacerbations ,
Psychological EffectsPotential depression linked to long-term use
Nebulization EfficacyEffective alternative for patients with difficulty

類似化合物との比較

Similar Compounds

  • (E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]acetamide
  • (E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]propionamide

Uniqueness

The uniqueness of FORMOTEROL FUMARATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

Formoterol fumarate is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its potent bronchodilatory effects, anti-inflammatory properties, and influence on various cellular mechanisms, particularly in respiratory tissues. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.

Formoterol's Role as a Beta-2 Agonist
Formoterol acts primarily on beta-2 adrenergic receptors located in the smooth muscle of the airways. Upon binding to these receptors, it induces relaxation of bronchial smooth muscles, leading to bronchodilation. This effect is mediated through the activation of adenylate cyclase, which increases cyclic AMP (cAMP) levels in cells, ultimately resulting in muscle relaxation and inhibition of inflammatory mediator release .

Biological Activity and Efficacy

Comparative Potency
Research indicates that formoterol is significantly more potent than other LABAs such as salmeterol and salbutamol. Specifically, studies have shown that formoterol can be 5 to 15 times more effective than salbutamol in terms of bronchodilation duration and efficacy . This enhanced potency is crucial for patients requiring long-term control of asthma symptoms.

Inhibition of Neutrophil Reactivity
Formoterol has been demonstrated to suppress neutrophil reactivity in vitro. In studies involving human neutrophils activated by fMLP (N-formyl-l-methionyl-l-leucyl-l-phenylalanine), formoterol significantly inhibited the generation of reactive oxygen species (ROS) and the release of elastase at concentrations as low as 10 nM. This effect was not observed with salmeterol, highlighting formoterol's superior anti-inflammatory properties .

Table 1: Summary of Clinical Studies on this compound

StudyPopulationInterventionKey Findings
Chase 2 StudyAsthmatic children (6-12 years)Formoterol doses (2.25 μg, 4.5 μg, 9.0 μg) with budesonideStatistically significant improvements in lung function compared to placebo
Chase 3 StudyAdults with asthmaSYMBICORT 80/4.5 μgSignificant increase in FEV1 from baseline to Week 12 compared to budesonide alone (mean difference 0.12 L; p=0.006)
Neutrophil StudyHealthy adultsIn vitro neutrophil activationFormoterol inhibited ROS generation and elastase release significantly at 10 nM

Case Studies

Case Presentation: Severe Asthma Exacerbation
A notable case involved a 78-year-old female patient with severe asthma exacerbation who was treated with a combination therapy including beclomethasone/formoterol. Following treatment, significant improvements were observed in lung function tests alongside a reduction in symptoms, demonstrating formoterol's efficacy in managing acute exacerbations when used as part of a comprehensive treatment plan .

Side Effects and Considerations

While formoterol is effective for long-term management of asthma and COPD, it is essential to monitor for potential side effects such as hypokalaemia, hyperglycaemia, and cardiovascular effects like tachycardia. These side effects necessitate careful patient selection and monitoring during therapy .

特性

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUPYZMAPCZGJO-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-80-7
Record name MLS003115739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FORMOTEROL FUMARATE
Reactant of Route 2
FORMOTEROL FUMARATE
Reactant of Route 3
FORMOTEROL FUMARATE
Reactant of Route 4
Reactant of Route 4
FORMOTEROL FUMARATE
Reactant of Route 5
Reactant of Route 5
FORMOTEROL FUMARATE
Reactant of Route 6
FORMOTEROL FUMARATE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。